Tadalafil, (6R,12aS)-
Overview
Description
Tadalafil, (6R,12aS)- is a diastereomer of Tadalafil, which is the active ingredient in the medication Cialis, commonly used to treat erectile dysfunction. Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). The (6R,12aS)- isomer is one of the four stereoisomers of Tadalafil, with the others being (6R,12aR)-, (6S,12aR)-, and (6S,12aS)- .
Mechanism of Action
Target of Action
Tadalafil (6R,12aS) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . This enzyme is widely distributed in various tissues such as vascular smooth muscles, the brain, platelets, spleen, and kidney .
Mode of Action
Tadalafil exerts its therapeutic effect by increasing sexual stimulation-dependent smooth muscle relaxation in the penis, allowing the corpus cavernosum to fill with blood to produce an erection . This is achieved through the inhibition of PDE5, which prevents the breakdown of cGMP, leading to an increase in intracellular cGMP .
Biochemical Pathways
The inhibition of PDE5 by Tadalafil leads to an increase in intracellular cGMP . This results in the relaxation of smooth muscles, particularly in the corpus cavernosum of the penis and the pulmonary vasculature . The increased cGMP levels lower Ca2+ levels, which relax the penile smooth muscles and thus maintain the engorgement of the penis under sexual stimulation . In the pulmonary vasculature, the relaxation helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .
Result of Action
The primary result of Tadalafil’s action is the treatment of erectile dysfunction (ED). By increasing smooth muscle relaxation in the penis, it allows the corpus cavernosum to fill with blood, producing an erection . Tadalafil is also used for the treatment of pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH) . In PAH, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation, which reduces blood pressure in the pulmonary arteries .
Biochemical Analysis
Biochemical Properties
Tadalafil, (6R,12aS)-, like its parent compound, is believed to interact with the enzyme phosphodiesterase-5 (PDE5) . PDE5 is a key enzyme involved in the biochemical pathway that regulates the contraction and relaxation of smooth muscle tissue . By inhibiting PDE5, Tadalafil, (6R,12aS)- can enhance the effect of nitric oxide, a molecule that triggers relaxation of smooth muscle tissue . This interaction is crucial for its role in treating conditions like erectile dysfunction and pulmonary arterial hypertension .
Cellular Effects
In the context of cellular effects, Tadalafil, (6R,12aS)- is known to influence cell function by impacting cell signaling pathways . Specifically, it enhances the effect of nitric oxide, a signaling molecule that triggers the relaxation of smooth muscle tissue . This can lead to vasodilation and increased blood flow, which is beneficial in conditions like erectile dysfunction and pulmonary arterial hypertension .
Molecular Mechanism
The molecular mechanism of action of Tadalafil, (6R,12aS)- involves binding to the enzyme PDE5 and inhibiting its activity . This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that promotes muscle relaxation . As a result, there is an increase in cGMP levels, leading to smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Tadalafil, (6R,12aS)- in laboratory settings are limited, it is known that the effects of Tadalafil can last up to 36 hours in the human body . This long-lasting effect is one of the reasons why Tadalafil is often preferred for the treatment of erectile dysfunction .
Dosage Effects in Animal Models
Studies on Tadalafil have shown that its effects can vary with different dosages .
Metabolic Pathways
Tadalafil, (6R,12aS)- undergoes hepatic metabolism via the CYP3A4 enzyme to a catechol metabolite . This metabolite then undergoes subsequent methylation and glucuronidation, with the methyl-glucuronide metabolite becoming the primary metabolite in circulation .
Preparation Methods
The synthesis of Tadalafil, (6R,12aS)-, involves several steps starting from D-Tryptophan methyl ester. The process includes the formation of a chloroacetyl intermediate, which is then reacted with a methylamine solution in a short-chain alcohol, followed by cooling to obtain crude Tadalafil . Industrial production methods often involve crystallization from solvent/antisolvent systems, removal of solvent, or drying a solvate of Tadalafil .
Chemical Reactions Analysis
Tadalafil, (6R,12aS)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols. Common reagents and conditions used in these reactions include organic solvents like acetone, methanol, and ethanol.
Scientific Research Applications
Tadalafil, (6R,12aS)-, has several scientific research applications:
Chemistry: It is used in the study of stereochemistry and chiral separation techniques.
Biology: Research on its effects on various biological systems, including its role as a PDE5 inhibitor.
Medicine: It is primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Industry: Tadalafil is used in the pharmaceutical industry for the development of medications targeting PDE5.
Comparison with Similar Compounds
Tadalafil, (6R,12aS)-, can be compared with other PDE5 inhibitors such as Sildenafil and Vardenafil. While all these compounds inhibit PDE5, Tadalafil has a longer half-life, allowing for more extended duration of action. Additionally, Tadalafil is more selective for PDE5 compared to other PDEs, reducing the likelihood of side effects . Similar compounds include:
Sildenafil: Another PDE5 inhibitor used to treat erectile dysfunction.
Vardenafil: A PDE5 inhibitor with a shorter duration of action compared to Tadalafil.
Properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-IIBYNOLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046786 | |
Record name | Tadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tadalafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, In water, 220 mg/L at 25 °C /Estimated/, 2.50e-01 g/L | |
Record name | SID49666420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tadalafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00820 | |
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Record name | TADALAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |
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Record name | Tadalafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.2X10-14 mm Hg at 25 °C /Estimated/ | |
Record name | TADALAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor that produces several downstream effects with the most common therapeutic effect being smooth muscle relaxation. Patients may experience ED due to a variety of causes including psychogenic, neurogenic, vasculogenic, iatrogenic, or endocrine. These causes result in dysfunction of penile smooth muscle relaxation through either disrupted neuronal signaling or direct influence on smooth muscle cells. During sexual arousal, non-adrenergic non-cholinergic (NANC) neurons release nitric oxide (NO). Nitric oxide stimulates guanylate cyclase which converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP). cGMP activates the cGMP-dependent kinase (PKG) in a signal cascade which activates K+ channels leading to inhibition of Ca2+ channels, inhibits platelet activation, and inhibits smooth muscle cell proliferation while inducing apoptosis. This signal cascade is attenuated by PDE5 which breaks the phosphodiester bond of cGMP, converting it to GMP. Inhibition of PDE5 by tadalafil increases signaling via the PKG cascade which supports penile smooth muscle relaxation during sexual arousal by decreasing Ca2+ entry into smooth muscle cells. This smooth muscle relaxation allows blood to fill the corpus cavernosum thereby producing an erection. In PAH, blood pressure in the pulmonary arteries is raised due to a variety of mechanisms stemming from endothelial dysfunction. Decreased production of NO and prostacyclin reduce vasodilatory signaling while overproduction of endothelin-1 and thromboxane increase vasoconstriction. Inflammation, thromboses, and hypoxia later contribute to vascular remodeling which further reduces luminal size. The resultant increase in blood pressure reduces the capacity for gas exchange and increases afterload at the right ventricle, producing symptoms of dyspnea, fatigue, and dizziness as well as leading to right-sided heart failure. Tadalafil exerts its therapeutic effect in PAH through boosting NO-cGMP signaling to contribute to smooth muscle relaxation as with ED. Lastly, tadalafil is used to treat BPH. BPH produces urinary dysfunction through hyperproliferation of the epithelial and smooth muscle layers of the prostate. The increased size of the prostate blocks urine flow through the urethra resulting in higher residual volumes due to incomplete emptying. Tadalafil does not appear to exert its benefit via smooth muscle relaxation of the prostate. It may instead exert its effect through a mix of increased oxygenation and decreased inflammation, which decreases tissue remodeling, and inhibition of cell proliferation through the cGMP cascade. The decreased affinity for PDE6 compared to other PDE5 inhibitors may explain the decreased incidence of visual side effects as PDE6 is present in the eye and contributes to color vision., In vitro studies have shown that the effect of tadalafil is more potent on phosphodiesterase type 5 (PDE5) than on other phosphodiesterases. These studies have shown that tadalafil is >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7 enzymes, which are found in the heart, brain, blood vessels, liver, leukocytes, skeletal muscle, and other organs. Tadalafil is >10,000-fold more potent for PDE5 than for PDE3, an enzyme found in the heart and blood vessels. Additionally, tadalafil is 700-fold more potent for PDE5 than for PDE8, PDE9, PDE10 and 14-fold more potent for PDE5 than for PDE11A1, an enzyme found in human skeletal muscle. Tadalafil inhibits human recombinant PDE11A1 activity at concentrations within the therapeutic range. The physiological role and clinical consequence of PDE11 inhibition in humans have not been defined., Studies in vitro have demonstrated that tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is found in corpus cavernosum smooth muscle, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, cerebellum, and pancreas., Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosum smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) enhances erectile function by increasing the amount of cyclic GMP. Tadalafil inhibits PDE5. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 by tadalafil has no effect on the absence of sexual stimulation. | |
Record name | Tadalafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00820 | |
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Record name | TADALAFIL | |
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CAS No. |
171596-29-5 | |
Record name | Tadalafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171596-29-5 | |
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Record name | Tadalafil [USAN:INN:BAN] | |
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Record name | Tadalafil | |
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Record name | Tadalafil | |
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Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
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Record name | TADALAFIL | |
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Record name | TADALAFIL | |
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Record name | Tadalafil | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
301-302 °C, 301 - 302 °C | |
Record name | Tadalafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00820 | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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